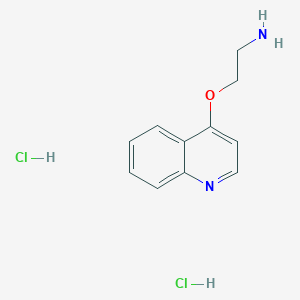
3-hydroxy-N,N-dimethylazetidine-1-carboxamide
Descripción general
Descripción
3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a chemical compound with the CAS Number: 1468038-15-4 . It is also known as AZD1775, which is a small molecule inhibitor of the checkpoint kinase 1 (CHK1).
Molecular Structure Analysis
The molecular formula of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide is C6H12N2O2 . The InChI Code is 1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a powder at room temperature . It has a molecular weight of 144.17 .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Research by Kumar et al. (2009) focused on synthesizing a series of functionalized amino acid derivatives, which were evaluated for their in vitro cytotoxicity against human cancer cell lines. This work highlights the potential of such compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antiviral Evaluation of N-carboxamidine-substituted Analogues
Gabrielsen et al. (1992) synthesized analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride and evaluated them for biological activity against a range of RNA viruses. Their findings contribute to understanding the antiviral mechanism of carboxamidines, providing a basis for further drug development (Gabrielsen et al., 1992).
Theoretical Study on Hydrolysis Mechanism
Wu et al. (2008) conducted a theoretical study on the hydrolysis reaction of a model compound related to antivirus drugs, utilizing density functional theory. This research offers insights into the reaction mechanisms and potential pathways for drug development, emphasizing the importance of theoretical and computational approaches in understanding chemical reactions (Wu et al., 2008).
Synthesis and Evaluation of Coumarin and Quinolinone Carboxamides as Anticancer Agents
Matiadis et al. (2013) synthesized and evaluated a series of coumarin and quinolinone-3-aminoamide derivatives for their effectiveness in inhibiting cancer cell growth. The study not only provided new compounds with potential anticancer properties but also offered insights into their structural conformation through X-ray diffraction analysis (Matiadis et al., 2013).
Mecanismo De Acción
As a small molecule inhibitor of the checkpoint kinase 1 (CHK1), 3-hydroxy-N,N-dimethylazetidine-1-carboxamide plays a key role in DNA damage response.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-hydroxy-N,N-dimethylazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXPCVVFMHJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N,N-dimethylazetidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)
![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473456.png)
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)
![Methyl 3-[(piperidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473462.png)






![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)

